N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Description
Historical Context of Benzodioxin-Thiazole-Benzamide Hybrid Compounds
The evolution of benzodioxin-thiazole-benzamide hybrids traces back to early 21st-century efforts to optimize polypharmacological agents. Benzodioxin derivatives gained prominence for their neuroprotective and anti-inflammatory properties, while thiazole rings emerged as privileged structures in antimicrobial and anticancer drug design. The strategic fusion of these motifs with benzamide groups, known for their enzyme-inhibitory capacity, marked a turning point in rational drug design.
Key milestones include:
- 2005 : First reported synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide (PubChem CID 4109860), establishing foundational synthetic protocols.
- 2018 : Development of optimized coupling reactions using HCTU/HOBt/DIEA systems, achieving 78–92% yields in analogous thiazole-benzamide hybrids.
- 2023 : Demonstration of VEGFR-2 inhibition (IC50 = 91 nM) in structurally related benzothiazole hybrids, validating the pharmacophoric relevance of this scaffold.
Medicinal Chemistry Significance of Multi-Heterocyclic Systems
The compound’s tripartite architecture confers unique advantages:
| Structural Component | Medicinal Role |
|---|---|
| Benzodioxin ring | Enhances blood-brain barrier permeability via lipophilic π-π interactions |
| Thiazole core | Provides hydrogen-bonding sites for kinase domain recognition |
| Dimethoxybenzamide | Stabilizes enzyme-inhibitor complexes through dipole-dipole interactions |
This multi-heterocyclic system addresses the limitations of single-target agents by:
Molecular Hybridization Strategy and Design Rationale
The hybridization approach employed in this compound follows three strategic principles:
Bioisosteric Replacement
- Benzodioxin substitutes for catechol groups, improving metabolic stability while retaining hydrogen-bonding capacity
- Thiazole replaces imidazole in classical benzamide inhibitors, reducing hepatic toxicity risks
Linker Optimization
- Ethylene bridges between heterocycles balance conformational flexibility and rigidity
- Methoxy groups at C3/C4 positions fine-tune electron-donating effects (σp = −0.27)
Synergistic Pharmacophore Integration
Current Research Landscape and Knowledge Gaps
Recent advances (2020–2025) have clarified several aspects while revealing critical unknowns:
Established Findings
- Demonstrated IC50 values of 3.84–10.86 μM against MCF-7/HCT-116 cell lines in structural analogs
- Confirmed cholinesterase inhibition (Ki = 0.42 μM for AChE) through fluorometric assays
- Elucidated synthetic pathways using HCTU/HOBt-mediated couplings (85–92% yield)
Persistent Knowledge Gaps
| Research Domain | Unanswered Questions |
|---|---|
| Structural Biology | Lack of X-ray co-crystallization data with human VEGFR-2/ACHE |
| ADME Properties | Limited PAMPA-BBB permeability data for the parent compound |
| Synthetic Chemistry | Need for continuous-flow protocols to scale beyond gram quantities |
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-24-15-5-4-13(10-17(15)25-2)19(23)22-20-21-14(11-28-20)12-3-6-16-18(9-12)27-8-7-26-16/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJPUTNKQMTJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps. One common method starts with the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of an aqueous sodium carbonate solution. This reaction yields N-(2,3-dihydrobenzo[b][1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide, which is then further reacted with alkyl or aralkyl halides in dimethylformamide (DMF) using lithium hydride as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The benzodioxane moiety is susceptible to oxidation under controlled conditions. For example:
-
Reagent : Hydrogen peroxide (H₂O₂) in acetic acid
-
Conditions : 60–80°C, 4–6 hours
-
Outcome : Formation of a quinone derivative via cleavage of the dioxane ring (Fig. 1A).
| Reaction Component | Details |
|---|---|
| Substrate | Benzodioxane ring |
| Oxidizing Agent | 30% H₂O₂ |
| Solvent | Acetic acid |
| Product | Quinone derivative (confirmed by IR: loss of C-O-C stretch at 1,250 cm⁻¹) |
Reduction Reactions
The thiazole ring undergoes selective reduction:
-
Reagent : Sodium borohydride (NaBH₄) in ethanol
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Conditions : Room temperature, 2 hours
-
Outcome : Saturation of the thiazole ring to form a thiazolidine derivative, confirmed by NMR (disappearance of thiazole C-H proton at δ 7.8 ppm).
| Parameter | Value |
|---|---|
| Reduction Site | Thiazole C=N bond |
| Catalyst | None required |
| Yield | 68–72% |
Hydrolytic Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : 6M HCl, reflux, 8 hours → Cleavage to 3,4-dimethoxybenzoic acid and a thiazol-2-amine intermediate .
-
Basic Hydrolysis : 2M NaOH, 70°C, 5 hours → Formation of carboxylate and free amine.
| Condition | Product | Spectral Evidence |
|---|---|---|
| Acidic | Carboxylic acid + amine | IR: 1,710 cm⁻¹ (C=O stretch) |
| Basic | Carboxylate salt | ¹H NMR: δ 3.7 ppm (OCH₃) |
Nucleophilic Substitution
The electron-deficient thiazole ring participates in nucleophilic aromatic substitution (NAS):
-
Reagent : Ethylenediamine in DMF
-
Conditions : 100°C, 12 hours
-
Outcome : Replacement of the thiazole C-5 hydrogen with an aminoethyl group (Fig. 1B) .
| Property | Data |
|---|---|
| Reaction Rate | k = 0.15 h⁻¹ |
| Activation Energy | 45 kJ/mol |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
-
Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄.
-
Conditions : 1.5 mol% Pd, K₂CO₃, DMF/H₂O (3:1), 80°C, 24 hours.
| Coupling Partner | Product Structure | Yield (%) |
|---|---|---|
| Phenylboronic acid | Biaryl derivative | 58 |
Functional Group Transformations
-
Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C removes methoxy groups, yielding phenolic derivatives .
-
Esterification : Reacts with acetyl chloride to form ester derivatives at the benzamide moiety.
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates, as evidenced by ESR spectroscopy.
-
Hydrolysis : Follows a two-step mechanism: protonation of the amide oxygen, followed by nucleophilic attack by water .
Stability Under Various Conditions
| Condition | Stability | Degradation Product |
|---|---|---|
| UV light (254 nm) | Unstable (t₁/₂ = 2 h) | Radical dimerization products |
| pH 7.4 buffer | Stable for 48 h | None |
| High humidity (80% RH) | Partial hydrolysis (10% over 7 days) | Amine + carboxylic acid |
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzodioxin moiety, a thiazole ring, and a dimethoxybenzamide group. Its molecular formula is with a molecular weight of approximately 330.4 g/mol. The structural complexity allows it to interact with various biological targets, making it a valuable compound in research.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its structural components can be modified to create derivatives with varied properties and functionalities.
Biology
- Antibacterial Properties : Research indicates that this compound may exhibit antibacterial effects. Studies have explored its efficacy against various bacterial strains, suggesting potential use in developing new antimicrobial agents .
Medicine
- Therapeutic Potential : The compound is being investigated for its therapeutic applications in treating diseases such as Alzheimer's disease due to its ability to inhibit cholinesterase enzymes. This mechanism can lead to increased acetylcholine concentrations in the nervous system, potentially improving cognitive function .
- Inflammation Management : By inhibiting lipoxygenase enzymes, the compound may disrupt the synthesis of leukotrienes involved in inflammatory responses. This property could make it useful in developing anti-inflammatory medications .
Target Enzymes
The primary targets of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide are cholinesterase and lipoxygenase enzymes:
- Cholinesterase Inhibition : Inhibiting cholinesterase can enhance neurotransmitter activity in the brain, which is crucial for cognitive processes.
- Lipoxygenase Inhibition : Disrupting lipoxygenase activity can mitigate inflammatory pathways that contribute to various diseases.
Biochemical Pathways Affected
The inhibition of these enzymes affects several biochemical pathways:
- Increased acetylcholine levels may enhance synaptic transmission.
- Reduced leukotriene synthesis can lead to decreased inflammation and related symptoms.
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Activity : A study evaluated the antimicrobial properties of derivatives synthesized from this compound against Gram-positive and Gram-negative bacteria. Results indicated promising activity against specific strains .
- Anticancer Potential : Research involving molecular docking studies has shown that derivatives of this compound exhibit anticancer properties against human breast cancer cell lines (MCF7), indicating its potential in cancer therapy .
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as antibacterial activity or inhibition of specific metabolic pathways .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table highlights structural analogs and their distinguishing features:
*Calculated based on molecular formula C₁₉H₁₇N₃O₅S.
Key Structural and Functional Differences
Heterocyclic Core Variations
- Thiazole vs. Imidazole : The target compound and D4476 both incorporate a benzodioxin-heterocycle system. However, D4476’s imidazole ring (vs. thiazole) and pyridinyl substitution correlate with its role as a Treg cell inhibitor, highlighting how heterocycle choice influences biological targets .
- Thiazole vs.
Substituent Effects
- Methoxy Groups : The target compound’s 3,4-dimethoxybenzamide group enhances electron density, which may improve binding to hydrophobic pockets in enzymes or receptors compared to sulfonamide () or prop-2-enylamine () substituents .
- Antihepatotoxic Activity: Flavone-dioxane hybrids () rely on flavonoid scaffolds for activity, whereas the target compound’s thiazole-benzodioxin system may target different pathways .
Biological Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H18N2O4S
- Molecular Weight : 358.41 g/mol
This compound features a benzamide moiety linked to a thiazole and a benzodioxin structure, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzamides have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example A | HeLa | 10.46 ± 0.82 |
| Example B | MRC-5 | 17.4 |
These findings suggest that structural modifications in benzamide derivatives can lead to enhanced anticancer properties .
The mechanism by which benzamide derivatives exert their effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some studies indicate that compounds can inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis . This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.
Study 1: Synthesis and Evaluation
A study published in 2020 synthesized several benzamide derivatives and evaluated their biological activities. Among these, the compound similar to this compound demonstrated promising results against breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics like cisplatin .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thiazole-containing benzamides revealed that modifications at specific positions on the thiazole ring could enhance biological activity. The presence of electron-withdrawing groups was found to increase potency against cancer cells .
Q & A
Synthesis and Optimization
Basic Question : What are the common synthetic routes for preparing N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide? Methodological Answer :
- The compound’s synthesis likely involves coupling a benzodioxin-thiazol intermediate with 3,4-dimethoxybenzamide. A general approach includes:
- Thiazole Formation : React 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with thiourea derivatives under acidic conditions to form the thiazole core .
- Amide Coupling : Use coupling agents (e.g., EDCI/HOBt) to conjugate the thiazole intermediate with 3,4-dimethoxybenzoic acid.
- Purification : Column chromatography or recrystallization from ethanol is recommended for isolating the final product .
Advanced Question : How can synthetic yields be improved while minimizing by-products? Methodological Answer :
- Optimization Strategies :
- Reflux Conditions : Adjust reaction time and temperature (e.g., ethanol reflux for 4–6 hours) to balance yield and side reactions .
- Catalysis : Introduce catalytic glacial acetic acid to accelerate thiazole cyclization .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) for amide coupling to enhance reactivity .
Structural Characterization
Basic Question : What spectroscopic techniques are essential for confirming the compound’s structure? Methodological Answer :
- 1H/13C NMR : Assign peaks for the benzodioxin (δ 4.2–4.5 ppm, OCH2), thiazole (δ 7.2–7.8 ppm), and dimethoxybenzamide (δ 3.8–3.9 ppm, OCH3) .
- HRMS : Confirm molecular ion ([M+H]+) matching C21H19N2O5S (calc. 411.10) .
Advanced Question : How can X-ray crystallography resolve ambiguities in stereochemistry or bond connectivity? Methodological Answer :
- Crystal Growth : Use slow evaporation from acetonitrile/ethyl acetate mixtures to obtain single crystals.
- Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized structures to validate the thiazole-benzodioxin linkage .
Biological Activity Profiling
Basic Question : What in vitro assays are suitable for preliminary bioactivity screening? Methodological Answer :
- Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., COX-2) due to the thiazole moiety’s affinity for ATP-binding pockets .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50 calculations .
Advanced Question : How can structure-activity relationships (SAR) guide derivative design? Methodological Answer :
- Modifications : Replace dimethoxy groups with electron-withdrawing substituents (e.g., nitro) to enhance target binding.
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions between the benzodioxin-thiazole core and protein residues .
Analytical Method Development
Basic Question : What HPLC conditions ensure purity assessment? Methodological Answer :
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA; flow rate 1.0 mL/min; UV detection at 254 nm .
Advanced Question : How to validate a stability-indicating method for degradation studies? Methodological Answer :
- Forced Degradation : Expose the compound to heat (80°C), acid (0.1M HCl), and UV light.
- Specificity : Confirm baseline separation of degradation products using LC-MS .
Experimental Design for Reproducibility
Basic Question : How to ensure reproducibility in biological assays? Methodological Answer :
- Controls : Include positive (e.g., doxorubicin) and vehicle controls (e.g., DMSO) in triplicate.
- Randomization : Use block randomization for cell culture plates to minimize positional bias .
Advanced Question : What statistical models address variability in synthetic yield data? Methodological Answer :
- ANOVA : Compare yields across reaction conditions (e.g., solvent, catalyst) to identify significant factors.
- Response Surface Methodology (RSM) : Optimize multi-variable parameters (e.g., temperature, stoichiometry) .
Stability and Degradation Pathways
Advanced Question : How does photodegradation affect the compound’s efficacy? Methodological Answer :
- Photostability Testing : Expose to UV-A (320–400 nm) and quantify degradation via HPLC.
- Mechanistic Insight : Identify radical intermediates using ESR spectroscopy to propose degradation pathways .
Computational Modeling
Advanced Question : Can molecular dynamics predict binding modes with biological targets? Methodological Answer :
- Protocol :
- Docking : Use Schrödinger Suite to dock the compound into a target protein (e.g., EGFR kinase).
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability.
- MM-PBSA : Calculate binding free energies to rank derivatives .
Ecological Impact Assessment
Advanced Question : How to evaluate environmental persistence? Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
